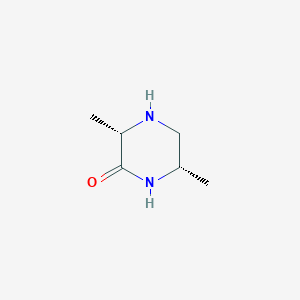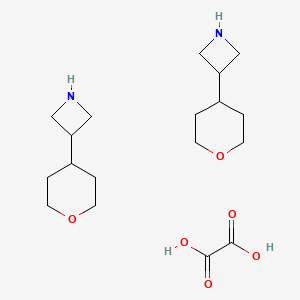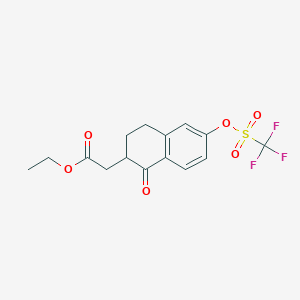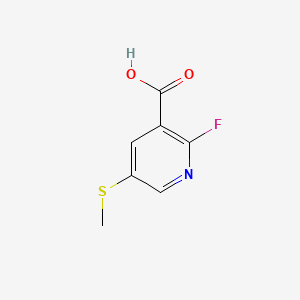
2-Fluoro-5-iodo-1-methoxy-3-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-5-iodo-1-methoxy-3-methylbenzene is an aromatic compound with the molecular formula C8H8FIO It is a derivative of benzene, where the hydrogen atoms are substituted by fluorine, iodine, methoxy, and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-iodo-1-methoxy-3-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 2-Fluoro-1-methoxy-3-methylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position.
Another approach involves the fluorination of 5-Iodo-1-methoxy-3-methylbenzene using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually conducted in an inert solvent such as dichloromethane or acetonitrile at low temperatures to achieve high selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The process typically includes halogenation, methylation, and methoxylation steps, followed by purification using techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-5-iodo-1-methoxy-3-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The methoxy and methyl groups can undergo oxidation to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the compound to its corresponding hydro derivatives.
Coupling Reactions: The iodine atom in the compound makes it suitable for cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, which are useful in forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield methoxy-substituted derivatives, while oxidation can produce aldehydes or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-5-iodo-1-methoxy-3-methylbenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Material Science: It is used in the preparation of advanced materials, including polymers and liquid crystals, due to its ability to undergo various chemical modifications.
Biological Studies: The compound is employed in biochemical assays and studies to investigate its interactions with biological macromolecules and its potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 2-Fluoro-5-iodo-1-methoxy-3-methylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and iodine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on its structure and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Fluoro-4-iodo-3-methoxy-1-methylbenzene
- 2-Fluoro-1-iodo-5-methoxy-3-methylbenzene
- 5-Bromo-1-fluoro-3-iodo-2-methoxybenzene
Uniqueness
2-Fluoro-5-iodo-1-methoxy-3-methylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The combination of fluorine and iodine atoms in the same molecule allows for selective functionalization and diverse chemical transformations, making it a versatile compound in synthetic chemistry.
Eigenschaften
Molekularformel |
C8H8FIO |
|---|---|
Molekulargewicht |
266.05 g/mol |
IUPAC-Name |
2-fluoro-5-iodo-1-methoxy-3-methylbenzene |
InChI |
InChI=1S/C8H8FIO/c1-5-3-6(10)4-7(11-2)8(5)9/h3-4H,1-2H3 |
InChI-Schlüssel |
QMCMITLWNNOYIS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1F)OC)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-(Methylamino)spiro[3.3]heptan-2-OL](/img/structure/B14030786.png)




![(1S,3R)-Benzyl 1-amino-3-methyl-8-azaspiro[4.5]decane-8-carboxylate hcl](/img/structure/B14030811.png)





